molecular formula C15H17NO B14423100 N-(4-Methoxyphenyl)-N,2-dimethylaniline CAS No. 82463-33-0

N-(4-Methoxyphenyl)-N,2-dimethylaniline

Cat. No.: B14423100
CAS No.: 82463-33-0
M. Wt: 227.30 g/mol
InChI Key: LWICWEUOXXFFOR-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N,2-dimethylaniline is an organic compound known for its unique chemical structure and properties It consists of a methoxy group attached to a phenyl ring, which is further connected to a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-N,2-dimethylaniline typically involves the reaction of 4-methoxyaniline with 2,6-dimethylaniline under specific conditions. One common method is the Friedel-Crafts acylation, followed by reduction and substitution reactions. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-N,2-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Aluminum chloride (AlCl3), dichloromethane (CH2Cl2)

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-Methoxyphenyl)-N,2-dimethylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N,2-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-aminobenzamide
  • N-(4-Methoxyphenyl)-2-aminobenzylamine
  • N-(4-Methoxyphenyl)-2-aminophenol

Uniqueness

N-(4-Methoxyphenyl)-N,2-dimethylaniline is unique due to its specific structural features, such as the presence of both methoxy and dimethylaniline groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

82463-33-0

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N,2-dimethylaniline

InChI

InChI=1S/C15H17NO/c1-12-6-4-5-7-15(12)16(2)13-8-10-14(17-3)11-9-13/h4-11H,1-3H3

InChI Key

LWICWEUOXXFFOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C)C2=CC=C(C=C2)OC

Origin of Product

United States

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